molecular formula C39H32O13 B12747790 scutianthraquinone A CAS No. 1160579-07-6

scutianthraquinone A

Cat. No.: B12747790
CAS No.: 1160579-07-6
M. Wt: 708.7 g/mol
InChI Key: LUBCWELSQUOSLN-UHFFFAOYSA-N
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Description

Scutianthraquinone A is a dimeric anthraquinone-anthrone derivative isolated from the bark of Scutia myrtina (Rhamnaceae), a plant traditionally used in Madagascar for medicinal purposes . Its molecular formula is C₃₉H₃₂O₁₃ (exact mass: 708.2166 Da) , and its structure comprises two anthraquinone units linked via C-2 and C-10' positions, with additional substituents including acetyl, rhamnopyranosyl, and dihydroxycinnamoyl groups .

This compound exhibits weak antiproliferative activity against the A2780 human ovarian cancer cell line (IC₅₀ ~6 μM) and moderate antimalarial activity against chloroquine-resistant Plasmodium falciparum strains Dd2 (IC₅₀ = 1.23 μM) and FCM29 (IC₅₀ = 1.2 μM) . Its bioactivity is attributed to the anthraquinone scaffold, which interacts with molecular targets such as protein farnesyltransferase .

Properties

CAS No.

1160579-07-6

Molecular Formula

C39H32O13

Molecular Weight

708.7 g/mol

IUPAC Name

methyl 7-[2,5-dihydroxy-3-methoxycarbonyl-4-methyl-9-(2-methylbutanoyloxy)-10-oxoanthracen-9-yl]-3,8-dihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylate

InChI

InChI=1S/C39H32O13/c1-7-15(2)36(47)52-39(20-9-8-10-23(40)31(20)35(46)27-17(4)29(38(49)51-6)25(42)14-22(27)39)21-12-11-18-30(33(21)44)34(45)26-16(3)28(37(48)50-5)24(41)13-19(26)32(18)43/h8-15,40-42,44H,7H2,1-6H3

InChI Key

LUBCWELSQUOSLN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC1(C2=C(C(=CC=C2)O)C(=O)C3=C(C(=C(C=C31)O)C(=O)OC)C)C4=C(C5=C(C=C4)C(=O)C6=CC(=C(C(=C6C5=O)C)C(=O)OC)O)O

Origin of Product

United States

Chemical Reactions Analysis

Scutianthraquinone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

Comparison with Similar Compounds

Comparison with Similar Compounds

Scutianthraquinone A belongs to a rare class of anthraquinone oligomers. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Bioactive Comparison of this compound and Analogues

Compound Molecular Formula Molecular Weight (Da) Antiproliferative IC₅₀ (A2780, μM) Antimalarial IC₅₀ (Dd2, μM) Antimalarial IC₅₀ (FCM29, μM) Selectivity Ratio (Antimalarial/Antiproliferative)
This compound C₃₉H₃₂O₁₃ 708.18 ~6 1.23 1.2 ~0.2
Scutianthraquinone B C₃₈H₃₀O₁₃ 694.17 >10 1.14 5.4 ~0.5
Scutianthraquinone C C₃₄H₂₄O₁₂ 624.13 >10 3.14 15.4 ~0.3
Scutianthraquinone D C₆₁H₅₂O₂₀ 1092.30 ~5 3.68 5.6 ~0.7
Aloesaponarin I C₁₅H₁₀O₅ 270.24 >50 5.58 >50 ~0.1

Data sourced from

Key Findings :

Structural Complexity and Bioactivity: this compound and B are dimers, while Scutianthraquinone D is a trimer with enhanced antiproliferative activity (IC₅₀ = 5 μM) compared to dimers . This suggests that oligomerization may improve cytotoxicity. Aloesaponarin I, a monomeric anthraquinone, shows negligible activity (IC₅₀ >50 μM), highlighting the importance of dimerization/oligomerization for bioactivity .

Antimalarial Selectivity: this compound demonstrates broad-spectrum antimalarial potency against both Dd2 and FCM29 strains (IC₅₀ ~1.2 μM), outperforming Scutianthraquinone C (IC₅₀ = 15.4 μM against FCM29) . The selectivity ratio (antimalarial vs.

Substituent Effects: The presence of acetyl and glycosyl groups in this compound and B enhances solubility and target binding compared to non-acylated derivatives like Aloesaponarin I . Scutianthraquinone C, lacking a methylbutyryl group, shows reduced antimalarial activity, suggesting substituent bulk influences parasite inhibition .

Synthetic anthraquinones (e.g., 2-hydroxyanthraquinone derivatives) often show higher selectivity but lack the structural diversity of natural oligomers .

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